Quinoline-8-sulfonyl bromide

Antimicrobial 8-Quinolinesulfonyl halide Agar dilution

Quinoline-8-sulfonyl bromide (CAS 65768-80-1), molecular formula C₉H₆BrNO₂S and molecular weight 272.12 g/mol, is a heteroaryl sulfonyl bromide belonging to the quinoline-8-sulfonyl halide family. It is a crystalline solid with a melting point of 142–144 °C.

Molecular Formula C9H6BrNO2S
Molecular Weight 272.12 g/mol
CAS No. 65768-80-1
Cat. No. B8764724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-8-sulfonyl bromide
CAS65768-80-1
Molecular FormulaC9H6BrNO2S
Molecular Weight272.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)Br)N=CC=C2
InChIInChI=1S/C9H6BrNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
InChIKeyGIKMIPYQLAPSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline-8-sulfonyl Bromide (CAS 65768-80-1): Core Identity, Physicochemical Profile, and Entry into the Sulfonyl Halide Hierarchy


Quinoline-8-sulfonyl bromide (CAS 65768-80-1), molecular formula C₉H₆BrNO₂S and molecular weight 272.12 g/mol, is a heteroaryl sulfonyl bromide belonging to the quinoline-8-sulfonyl halide family [1]. It is a crystalline solid with a melting point of 142–144 °C [2]. As with all sulfonyl halides, the bromide occupies a distinct position in the reactivity–stability spectrum: it is less hydrolytically stable than the chloride but correspondingly more reactive toward nucleophiles and uniquely capable of light-induced homolytic S–Br bond cleavage to generate sulfonyl radicals [3][4]. This compound serves as a key precursor for 8-quinolinesulfonamide derivatives and has been specifically claimed for antimicrobial utility [2][5].

Why Quinoline-8-sulfonyl Chloride Cannot Simply Replace Quinoline-8-sulfonyl Bromide in Research and Industrial Procurement


The closest structural analog, quinoline-8-sulfonyl chloride (CAS 18704-37-5), shares the identical quinoline-8-sulfonyl electrophilic core, yet differs in the halogen leaving group. This single atom substitution profoundly alters three dimensions critical to scientific selection: (i) antimicrobial efficacy, where the bromide demonstrates broad-spectrum 100% kill activity at concentrations where the chloride is essentially inactive [1]; (ii) nucleophilic substitution kinetics, with the bromide leaving group being a weaker conjugate base (pKₐ HBr ≈ −9 vs. HCl ≈ −7) and therefore a better leaving group for milder reaction conditions [2]; and (iii) photochemical utility, as sulfonyl bromides undergo visible-light or UV-induced homolysis to generate sulfonyl radicals—a reaction pathway inaccessible to the chloride under comparable conditions [3]. Consequently, interchanging these two compounds in a synthetic sequence or biological assay without validation leads to quantitatively different outcomes.

Quantitative Evidence Guide: Where Quinoline-8-sulfonyl Bromide (CAS 65768-80-1) Demonstrates Measurable Differentiation


Broad-Spectrum Antimicrobial Activity: 100% Kill of 14 Organisms by 8-Quinolinesulfonyl Bromide vs. 0% Kill by 8-Quinolinesulfonyl Chloride

In a direct head-to-head agar dilution assay, 8-quinolinesulfonyl bromide achieved 100% growth inhibition against 14 bacterial and fungal organisms at concentrations of 100–500 ppm. In contrast, 8-quinolinesulfonyl chloride tested at 500 ppm showed 0% inhibition against 11 of the same 14 organisms, with only 50% inhibition against Mycobacterium phlei [1]. This demonstrates that the bromide leaving group, not merely the quinoline-8-sulfonyl core, is the decisive structural feature for antimicrobial activity.

Antimicrobial 8-Quinolinesulfonyl halide Agar dilution

Superior Leaving-Group Ability: Br⁻ vs. Cl⁻ in Nucleophilic Substitution at the Sulfonyl Center

The bromide anion (Br⁻) is a weaker conjugate base than chloride (Cl⁻), making it a superior leaving group in nucleophilic substitution reactions at the sulfonyl center. This is a well-established class-level property of sulfonyl halides [1]. Kinetic studies on substituted benzenesulfonyl halides confirm that the halide identity strongly influences hydrolysis activation parameters, with non-monotonic concentration dependences that are 'strongly influenced by the kind of halogen' [2]. In practical terms, 8-quinolinesulfonyl bromide reacts with amines, alcohols, and hydrazines under milder conditions (lower temperature, shorter time) than the corresponding chloride, reducing side-product formation and improving yields in sulfonamide and sulfonate ester syntheses [3].

Nucleophilic substitution Leaving group Sulfonyl halide reactivity

Light-Induced Homolytic S–Br Cleavage: A Unique Radical Generation Pathway Inaccessible to Sulfonyl Chlorides

Sulfonyl bromides, including aryl sulfonyl bromides, undergo visible-light- or UV-initiated homolysis of the S–Br bond to generate sulfonyl radicals and bromine radicals, a pathway that sulfonyl chlorides do not readily access due to the stronger S–Cl bond [1]. This property has been harnessed in visible-light-initiated, catalyst-free radical annulation reactions of aryl sulfonyl bromides with 1,6-enynes to assemble sulfonated succinimide derivatives under mild conditions (room temperature, air atmosphere) with high atom economy [2]. While the specific study used generic aryl sulfonyl bromides, 8-quinolinesulfonyl bromide is structurally compatible with this photochemical activation mode, enabling its use as a sulfonyl radical precursor in quinoline-targeted photocatalysis.

Photochemistry Sulfonyl radical Radical annulation

8-Quinolinesulfonyl Group as Privileged Thrombin Inhibitor Scaffold: Potency Achieved via Bromide-Derived Sulfonamide Linkage

The 8-quinolinesulfonyl moiety has been employed as a key pharmacophoric element in the design of thrombin inhibitors. Specifically, N-α-(8-quinolinesulfonyl)-4-amidinophenylalanine amides were synthesized via sulfonylation using 8-quinolinesulfonyl chloride (which can equally be prepared from the bromide), yielding compounds with potent thrombin inhibitory activity [1]. Furthermore, a derivative bearing the 8-quinolinesulfonyl group, [{2-[2-(4-carbamimidoyl-phenyl)-ethyl]-1-methyl-1H-benzoimidazol-5-yl}-(quinoline-8-sulfonyl)-amino]-acetic acid, exhibited an IC₅₀ of 32 nM against human thrombin [2]. While these specific inhibitors were synthesized via the chloride, the bromide offers advantages in coupling efficiency and has been shown in patent literature to be a viable alternative for forming 8-quinolinesulfonamide bonds under milder conditions [3].

Thrombin inhibition 8-Quinolinesulfonamide Anticoagulant

Melting Point as Quality Control Anchor: 142–144 °C for 8-Quinolinesulfonyl Bromide

The melting point of 8-quinolinesulfonyl bromide is reported as 142–144 °C, with elemental analysis confirming composition (calculated: C 39.72%, H 2.22%, Br 29.37%, N 5.14%, S 11.78%; found: C 39.50%, H 2.30%, Br 28.80%, N 5.31%, S 12.42%) [1]. In comparison, 8-quinolinesulfonyl chloride melts at 126–129 °C . This 13–18 °C differential provides a rapid, equipment-minimal identity and purity check that distinguishes the two halides, particularly valuable when both are present in a laboratory inventory.

Physicochemical characterization Melting point Quality control

Use as Coupling Agent in Oligonucleotide Synthesis: 8-Quinolinesulfonyl Halide Platform and Bromide Acceleration

8-Quinolinesulfonyl chloride has been established as a coupling reagent in oligonucleotide synthesis and in the preparation of olefins from secondary esters . The patent literature on 8-quinolinesulfonyl derivatives further describes their utility as coupling agents in nucleotide chemistry, where the sulfonyl halide activates phosphate or hydroxyl groups for internucleotide bond formation [1]. While the published oligonucleotide coupling protocols have predominantly used the chloride, the superior leaving-group ability of bromide suggests that 8-quinolinesulfonyl bromide would accelerate the activation step, reducing coupling times and potentially improving yields for sterically demanding nucleoside substrates—a hypothesis testable by direct comparative experimentation.

Oligonucleotide synthesis Coupling agent Sulfonyl activating group

Optimal Application Scenarios for Quinoline-8-sulfonyl Bromide (65768-80-1): Procurement Guidance Based on Quantitative Evidence


Antimicrobial SAR Studies and Direct Biological Screening of Quinoline-8-sulfonyl Derivatives

Quinoline-8-sulfonyl bromide is the preferred starting material when the research objective is to evaluate the intrinsic antimicrobial activity of 8-quinolinesulfonamide or 8-quinolinesulfonate derivatives. Unlike the chloride, which is essentially inactive against a broad panel of bacteria and fungi at 500 ppm [1], the bromide itself provides 100% kill against 14 Gram-positive, Gram-negative, and fungal organisms at 100–500 ppm [1]. This intrinsic activity establishes a baseline for SAR interpretation: researchers can differentiate between the contribution of the sulfonyl halide pharmacophore and modifications introduced by subsequent derivatization. The bromide thus serves simultaneously as a synthetic intermediate and a biologically active reference compound, reducing the number of control compounds required in screening cascades. Procurement rationale: select the bromide when biological evaluation is planned alongside synthetic derivatization; select the chloride only when purely synthetic intermediate utility is needed without biological readout.

Mild-Condition Sulfonamide and Sulfonate Ester Synthesis for Sensitive Substrates

For the conjugation of 8-quinolinesulfonyl group to acid-sensitive, thermally labile, or base-sensitive substrates (e.g., complex natural products, elaborated peptides, or modified nucleosides), 8-quinolinesulfonyl bromide enables sulfonylation under milder conditions (shorter reaction times, lower temperatures, or reduced base concentrations) than the chloride [2][3]. The superior Br⁻ leaving group reduces the activation energy for nucleophilic attack, minimizing competing decomposition pathways. In pharmaceutical intermediate synthesis and bioconjugation chemistry, where substrate value is high and yield optimization is critical, the incremental cost of the bromide reagent is justified by improved isolated yields and reduced purification burden. Procurement rationale: select the bromide when coupling to precious, sensitive, or sterically hindered amine/alcohol substrates; the chloride may suffice for robust, unhindered substrates where economic considerations dominate.

Visible-Light-Driven Photochemical Sulfonylation and Radical Cascade Reactions

When the synthetic strategy involves generation of a quinoline-8-sulfonyl radical for addition to alkenes, alkynes, or enynes under photoredox or direct photolysis conditions, 8-quinolinesulfonyl bromide is uniquely suited. Sulfonyl bromides undergo visible-light- or UV-induced S–Br homolysis to produce sulfonyl radicals (RSO₂•) without requiring an exogenous photocatalyst, as demonstrated for aryl sulfonyl bromides in the catalyst-free radical annulation of 1,6-enynes [4]. This radical reactivity pathway is fundamentally inaccessible to 8-quinolinesulfonyl chloride under comparable irradiation conditions, as the stronger S–Cl bond resists homolytic cleavage [5]. The bromide thus enables a distinct mechanistic manifold—sulfonyl radical addition—that expands the synthetic repertoire beyond polar nucleophilic substitution. Procurement rationale: select the bromide if photochemical sulfonylation or radical-mediated quinoline functionalization is the intended reaction pathway; the chloride is unsuitable for this application.

Thrombin Inhibitor Lead Optimization and Serine Protease Probe Synthesis

For medicinal chemistry campaigns targeting thrombin and related serine proteases, the 8-quinolinesulfonyl group is a validated pharmacophore with demonstrated nanomolar potency (IC₅₀ = 32 nM for a representative inhibitor against human thrombin) [6][7]. 8-Quinolinesulfonyl bromide provides the most reactive entry point for installing this pharmacophore onto diverse amine-containing scaffolds, particularly when coupling to sterically congested secondary amines or electron-deficient anilines that react sluggishly with the chloride. The enhanced reactivity translates to higher library synthesis throughput and reduced failure rates in parallel chemistry workflows. Procurement rationale: select the bromide for parallel synthesis of 8-quinolinesulfonamide libraries where coupling efficiency across diverse substrates is critical; the chloride may be adequate for robust, unhindered amine substrates in linear synthesis.

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